6-Nitro-1-benzofuran-5-carboxylic acid
CAS No.: 342425-80-3
Cat. No.: VC18701658
Molecular Formula: C9H5NO5
Molecular Weight: 207.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 342425-80-3 |
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Molecular Formula | C9H5NO5 |
Molecular Weight | 207.14 g/mol |
IUPAC Name | 6-nitro-1-benzofuran-5-carboxylic acid |
Standard InChI | InChI=1S/C9H5NO5/c11-9(12)6-3-5-1-2-15-8(5)4-7(6)10(13)14/h1-4H,(H,11,12) |
Standard InChI Key | UZHBOKBUTPBKAF-UHFFFAOYSA-N |
Canonical SMILES | C1=COC2=CC(=C(C=C21)C(=O)O)[N+](=O)[O-] |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzofuran core (a fused benzene and furan ring) with a nitro group (-NO) at the 6-position and a carboxylic acid (-COOH) group at the 5-position. This arrangement confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets .
Table 1: Key Physicochemical Properties
The nitro group acts as a strong electron-withdrawing group, enhancing the electrophilicity of the benzofuran ring, while the carboxylic acid enables hydrogen bonding and salt formation .
Synthesis and Optimization
Synthetic Routes
The synthesis of 6-nitro-1-benzofuran-5-carboxylic acid typically involves multi-step reactions starting from benzofuran precursors. A patented method (CN107674052A) outlines a nitro reduction and cyclization strategy :
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Nitration: Introduction of the nitro group via electrophilic aromatic substitution using mixed acids (HNO/HSO).
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Cyclization: Formation of the benzofuran ring through intramolecular esterification or dehydration.
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Carboxylation: Oxidation or hydrolysis to introduce the carboxylic acid group .
Table 2: Representative Synthetic Yields
Step | Yield (%) | Conditions | Source |
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Nitration | 94 | HNO/HSO, 0–20°C | |
Cyclization | 85 | Ethanol reflux, NaCO | |
Carboxylation | 92 | Hydrochloric acid hydrolysis |
Industrial-Scale Production
Industrial methods prioritize efficiency and safety, employing continuous flow reactors to mitigate risks associated with exothermic nitration reactions. Catalytic hydrogenation (e.g., Pd/C, H) is favored for nitro reductions due to higher selectivity .
Biological Activities and Mechanisms
Antimicrobial Properties
6-Nitro-1-benzofuran-5-carboxylic acid exhibits broad-spectrum antimicrobial activity. In vitro studies against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) reported minimum inhibitory concentrations (MICs) of 50–200 μg/mL .
Table 3: Antimicrobial Activity Profile
The nitro group enhances membrane permeability, while the carboxylic acid facilitates target binding via ionic interactions .
Applications in Pharmaceutical Development
Intermediate for Vilazodone Synthesis
The compound serves as a key intermediate in synthesizing vilazodone, a serotonin reuptake inhibitor used to treat major depressive disorder. Patent CN107674052A details its role in forming piperazine-containing intermediates through reductive amination .
Drug Design and SAR Insights
Structure-activity relationship (SAR) studies reveal that:
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Nitro Group: Essential for antimicrobial activity; replacement with amino groups reduces potency .
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Carboxylic Acid: Enhances solubility and target binding; esterification alters bioavailability .
Table 4: SAR of Benzofuran Derivatives
Modification | Effect on Activity | Reference |
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Nitro → Amino | ↓ Antimicrobial activity | |
Carboxylic acid → Ester | ↑ Lipophilicity, ↓ solubility | |
Halogenation (e.g., Cl) | ↑ Cytotoxicity (IC 0.08 μM) |
Challenges and Future Directions
Synthetic Challenges
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Over-Nitration: Risk of di-nitration byproducts requires precise temperature control .
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Purification: Column chromatography is often necessary due to polar byproducts .
Therapeutic Optimization
Future research should explore:
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